molecular formula C9H8N2O B1281455 6-aminoquinolin-2(1H)-one CAS No. 79207-68-4

6-aminoquinolin-2(1H)-one

Cat. No. B1281455
Key on ui cas rn: 79207-68-4
M. Wt: 160.17 g/mol
InChI Key: BXXSCBCILYHKRB-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

A mixture of 6-nitroquinolin-2-ol and PtO2 (20 mg) in EtOH (30 mL) was stirred under H2 (1 atm) for 20 h. More PtO2 (10 mg) was added and was stirred under H2 (1 atm) for 2 days. The solution was filtered and washed with MeOH and CHCl3. The solvent was evaporated and the residue was dried under vacuum to obtain 6-aminoquinolin-2(1H)-one as a yellow solid (0.28 g, 92% yield). LC-MS (EI) m/z: 161.0 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[C:9]([OH:14])[CH:8]=[CH:7]2)([O-])=O>CCO.O=[Pt]=O>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH:8]=[CH:7]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CC(=NC2=CC1)O
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
20 mg
Type
catalyst
Smiles
O=[Pt]=O
Step Two
Name
Quantity
10 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under H2 (1 atm) for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred under H2 (1 atm) for 2 days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
The solution was filtered
WASH
Type
WASH
Details
washed with MeOH and CHCl3
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under vacuum

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC=1C=C2C=CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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